molecular formula C10H9Cl3O3 B14744899 Propan-2-yl 2,4,5-trichlorophenyl carbonate CAS No. 5335-16-0

Propan-2-yl 2,4,5-trichlorophenyl carbonate

Cat. No.: B14744899
CAS No.: 5335-16-0
M. Wt: 283.5 g/mol
InChI Key: NVIRHLCJVYRKHH-UHFFFAOYSA-N
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Description

Propan-2-yl 2,4,5-trichlorophenyl carbonate is a chemical compound with the molecular formula C10H9Cl3O3. It is known for its unique structure, which includes a carbonate ester functional group attached to a trichlorophenyl ring. This compound is used in various chemical and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 2,4,5-trichlorophenyl carbonate can be synthesized through the reaction of 2,4,5-trichlorophenol with isopropyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2,4,5-trichlorophenyl carbonate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, the carbonate ester can hydrolyze to form 2,4,5-trichlorophenol and isopropanol.

    Substitution: The trichlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acid/base solutions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: 2,4,5-trichlorophenol and isopropanol.

    Substitution: Various substituted phenyl carbonates depending on the nucleophile used.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

Propan-2-yl 2,4,5-trichlorophenyl carbonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other chemical compounds, particularly in the production of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the manufacture of polymers, coatings, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of propan-2-yl 2,4,5-trichlorophenyl carbonate involves its interaction with various molecular targets. The carbonate ester group can undergo hydrolysis, releasing 2,4,5-trichlorophenol, which can interact with biological molecules. The trichlorophenyl ring can also participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities.

Comparison with Similar Compounds

Propan-2-yl 2,4,5-trichlorophenyl carbonate can be compared with other similar compounds, such as:

    Propan-2-yl 2,4,6-trichlorophenyl carbonate: Similar structure but with a different substitution pattern on the phenyl ring.

    Propan-2-yl 3,4,5-trichlorophenyl carbonate: Another isomer with different chlorine atom positions.

    Methyl 2,4,5-trichlorophenyl carbonate: Similar compound with a methyl group instead of an isopropyl group.

These compounds share similar reactivity and applications but differ in their specific chemical and physical properties, making each unique in its own right.

Properties

CAS No.

5335-16-0

Molecular Formula

C10H9Cl3O3

Molecular Weight

283.5 g/mol

IUPAC Name

propan-2-yl (2,4,5-trichlorophenyl) carbonate

InChI

InChI=1S/C10H9Cl3O3/c1-5(2)15-10(14)16-9-4-7(12)6(11)3-8(9)13/h3-5H,1-2H3

InChI Key

NVIRHLCJVYRKHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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